molecular formula C19H15ClF2N2O3 B14973662 Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B14973662
M. Wt: 392.8 g/mol
InChI Key: YPDJVVONDYXRGQ-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline-based small molecule characterized by a 2-oxo-1,2-dihydroquinoline core. Key structural features include:

  • 7-Chloro substituent: Enhances electronegativity and influences binding interactions.
  • Ethyl carboxylate at position 3: A common ester group facilitating synthetic modifications.

This compound shares a structural framework with bioactive molecules targeting infections and enzymatic pathways, as seen in related derivatives .

Properties

Molecular Formula

C19H15ClF2N2O3

Molecular Weight

392.8 g/mol

IUPAC Name

ethyl 7-chloro-4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H15ClF2N2O3/c1-2-27-19(26)16-17(23-9-10-3-5-12(21)8-14(10)22)13-6-4-11(20)7-15(13)24-18(16)25/h3-8H,2,9H2,1H3,(H2,23,24,25)

InChI Key

YPDJVVONDYXRGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions, using 2,4-difluorobenzyl chloride and a suitable base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally analogous, differing primarily in substituents at position 4 and the quinoline core:

Compound Name (Reference) Position 4 Substituent 7-Substituent Molecular Weight logP* Biological Relevance
Target Compound 2,4-Difluorobenzylamino Cl ~403 ~4.5 Hypothesized anti-infective
BB14184 (CAS 1215408-52-8) 4-(Methylsulfanyl)benzylamino Cl 402.89 ~4.1 Research compound (unpublished)
F474-2971 2-Methylbenzylamino Cl 370.84 4.33 Anti-infective library member
Ethyl 4-hydroxy-1-isoprenyl-2-oxoquinoline-3-carboxylate Hydroxy H - - GSK-3β allosteric modulator

*logP values estimated via comparative analysis.

Key Observations :

  • Electron-Withdrawing Effects : The 7-chloro substituent (common in target and BB14184/F474-2971) may strengthen hydrophobic binding in enzyme active sites, whereas hydroxylation (as in ) introduces polarity for hydrogen bonding.
  • Synthetic Accessibility: The 2,4-difluorobenzylamino group requires specialized reagents (e.g., 2,4-difluorobenzyl chloride) and reductive amination conditions, as seen in .
Pharmacological and Physicochemical Properties
  • Solubility : The target compound’s solubility is expected to be lower than hydroxylated derivatives (e.g., ) due to higher logP. F474-2971 has a logSw (water solubility) of -4.49, suggesting similar challenges .
  • Metabolic Stability: Fluorination at the benzyl group (target compound) may reduce oxidative metabolism compared to non-fluorinated analogues like F474-2971 .
  • The target compound’s difluorobenzyl group could enhance selectivity for bacterial targets over mammalian enzymes .

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